N-Butyl-N-(4-hydroxybutyl)acetamide is an organic compound with the molecular formula . It is characterized by the presence of both a butyl group and a hydroxybutyl group attached to the nitrogen atom of an acetamide functional group. This compound is recognized for its potential applications in various scientific fields, including pharmaceuticals and materials science.
Source: N-Butyl-N-(4-hydroxybutyl)acetamide can be sourced from chemical suppliers and is cataloged in databases such as PubChem and Molport, which provide detailed information on its properties and availability .
Classification: This compound falls under the category of amides, specifically acetamides, due to the presence of the acetamide functional group. It can also be classified as a fatty amine due to its long hydrocarbon chains.
The synthesis of N-Butyl-N-(4-hydroxybutyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutylamine with butyric anhydride or butyric acid in the presence of a suitable catalyst.
N-Butyl-N-(4-hydroxybutyl)acetamide has a distinctive molecular structure characterized by:
N-Butyl-N-(4-hydroxybutyl)acetamide can participate in various chemical reactions typical for amides:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to enhance reaction rates.
The mechanism of action for N-Butyl-N-(4-hydroxybutyl)acetamide primarily revolves around its interaction with biological systems, particularly in pharmaceutical applications.
Research indicates that compounds similar to N-butyl-N-(4-hydroxybutyl)acetamide can modulate biological activity through their structural characteristics, affecting solubility and permeability across cellular membranes.
Relevant data from studies indicate that these properties make it suitable for various applications in chemical synthesis and material formulation.
N-Butyl-N-(4-hydroxybutyl)acetamide has several scientific uses:
The carcinogenic potential of N-substituted compounds is profoundly influenced by specific functional groups. N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) features a nitrosamine group (–N–N=O) attached to its alkyl chains, enabling direct DNA alkylation after metabolic activation. This compound induces ubiquitous bladder carcinogenesis in rodent models, with tumor incidences exceeding 90% following sustained exposure [1] [3]. Its structural analog, N-Butyl-N-(4-hydroxybutyl)acetamide, replaces the nitroso moiety with a carbonyl group (–N–C=O). This modification impedes direct DNA adduct formation and drastically reduces carcinogenicity, as acetamide derivatives lack the electrophilic reactivity essential for genetic damage [4] [8].
Structural variations within nitrosamine homologs further validate this relationship:
Table 1: Structural Features and Carcinogenic Outcomes of N-Substituted Analogs
Compound | Functional Group | Principal Target Organ | Carcinogenic Potency |
---|---|---|---|
BBN (Nitrosamine) | –N–N=O | Urinary Bladder | High (≥90% incidence) |
Acetamide Derivative | –N–C=O | None observed | Negligible |
Ethyl Homolog of BBN | –N–N=O | Urinary Bladder | High |
tert-Butyl BBN Analog | –N–N=O | None | Non-carcinogenic |
Nitrosamines undergo enzymatic bioactivation to exert carcinogenicity. BBN is metabolized primarily via hepatic cytochrome P450 (CYP450)-mediated hydroxylation, producing N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN)—the ultimate bladder carcinogen. This metabolite concentrates in urine, undergoes pH-dependent decarboxylation, and forms DNA-alkylating species that cause urothelial damage [2] [5]. The same pathway applies to N,N-dibutylnitrosamine (DBN), confirming BCPN as a shared oncogenic metabolite [6].
In contrast, N-Butyl-N-(4-hydroxybutyl)acetamide undergoes detoxification pathways:
Table 2: Metabolic Fate of Hydroxybutyl-Substituted Compounds
Compound | Key Metabolite | Biological Activity | Tissue Specificity |
---|---|---|---|
BBN | N-butyl-N-(3-carboxypropyl)nitrosamine | DNA alkylator | Bladder urothelium |
Acetamide Analog | Glucuronidated carboxylates | Inert excretory product | None |
DBN | BCPN (via β-hydroxylation) | DNA alkylator | Bladder urothelium |
Mutagenicity assays reveal fundamental differences between nitrosamines and acetamides. BBN exhibits potent mutagenicity in Salmonella typhimurium strains TA1535 and TA100 when activated by rat liver S9 fractions. Its metabolite BCPN is directly mutagenic without enzymatic activation, confirming inherent genotoxicity [1]. Among 31 structurally related nitrosamines, all carcinogens tested were mutagenic, validating the Ames test as a predictive tool for nitrosamine carcinogenicity [1] [6].
In mammalian systems, BBN causes tissue-specific mutagenesis:
Conversely, N-Butyl-N-(4-hydroxybutyl)acetamide is non-mutagenic in both Ames tests and mammalian mutagenesis models. The absence of nitroso groups prevents metabolic generation of alkyl diazonium ions, which are responsible for nitrosamine-induced DNA base modifications [4] [8].
Table 3: Mutagenicity Profiles of Hydroxybutyl Derivatives
Test System | BBN/Nitrosamine Derivatives | Acetamide Derivatives |
---|---|---|
Ames Test (S9 activation) | Positive (TA1535, TA100) | Negative |
Mammalian Cell Mutagenesis | Bladder-specific (100-fold ↑) | Not detected |
DNA Adduct Formation | High (alkylpurines) | Absent |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1